1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol
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Overview
Description
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated pyridine ring attached to a piperidinol moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the pyridine ring to form piperidine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to exert its effects.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol can be compared with other similar compounds, such as:
Imidacloprid: A neonicotinoid insecticide with a similar chlorinated pyridine structure.
Thiacloprid: Another neonicotinoid with a comparable mechanism of action.
Nitenpyram: A neonicotinoid used in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
939986-34-2 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8H2 |
InChI Key |
GKWQXXMHYNKFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O |
Origin of Product |
United States |
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